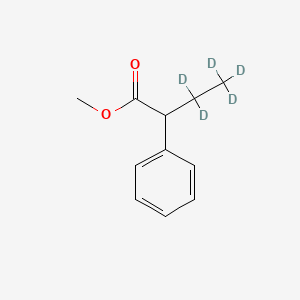
2-Phenylbutyric Acid-d5 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylbutyric Acid-d5 Methyl Ester is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The molecular formula of this compound is C11H9D5O2, and it has a molecular weight of 183.26 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbutyric Acid-d5 Methyl Ester typically involves the esterification of 2-Phenylbutyric Acid with methanol in the presence of a deuterium source. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenylbutyric Acid-d5 Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of 2-Phenylbutyric Acid.
Reduction: Formation of 2-Phenylbutanol.
Substitution: Formation of various substituted phenylbutyric acid derivatives.
Scientific Research Applications
2-Phenylbutyric Acid-d5 Methyl Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of 2-Phenylbutyric Acid-d5 Methyl Ester involves its incorporation into biochemical pathways where it can act as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbutyric Acid Methyl Ester: The non-deuterated analogue of 2-Phenylbutyric Acid-d5 Methyl Ester.
2-Phenylbutanoic Acid: A structurally similar compound with different functional groups.
Phenylacetic Acid Methyl Ester: Another ester with a phenyl group but different carbon chain length
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in NMR spectroscopy and metabolic studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
183.26 g/mol |
IUPAC Name |
methyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate |
InChI |
InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3/i1D3,3D2 |
InChI Key |
PPIQQNDMGXNRFA-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)OC |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















